(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine
Overview
Description
“(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine” is a chemical compound with the molecular formula C12H18N2O2S . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of piperidone analogs, which serve as precursors to the piperidine ring, has been a subject of considerable research . The synthesis of “(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine” from 4-(piperidine-1-sulfonyl)benzonitrile has been documented .Molecular Structure Analysis
The molecular structure of “(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine” is represented by the InChI code: 1S/C12H18N2.2ClH/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;;/h4-7H,1-3,8-10,13H2;2*1H .Scientific Research Applications
Asymmetric Synthesis
A study describes the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine. This process includes the reduction and hydrogenolysis steps leading to diamine derivatives. Among the products, [(2S)-2-methylpiperidin-2-yl]methanamine is notable for its potential applications in asymmetric synthesis and chemical synthesis strategies (Froelich et al., 1996).
Antiosteoclast Activity
Research has been conducted on a new family of compounds synthesized in a two-step process involving (±)-piperidin-2-yl-methanamine. These compounds have shown moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health and treatment of osteoporosis (Reddy et al., 2012).
Structural Studies and Theoretical Calculations
A study focused on synthesizing a compound involving a piperidin-4-yl derivative, highlighting its structural characteristics through X-ray diffraction studies and theoretical calculations. This research contributes to the understanding of the molecular and crystal structure of such compounds (Karthik et al., 2021).
Wnt Beta-Catenin Cellular Messaging System
In the quest for treatments for bone disorders, a high-throughput screening campaign led to the discovery of a compound targeting the Wnt beta-catenin system. This compound, identified as (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, demonstrated a dose-dependent increase in trabecular bone formation, showcasing its potential in bone health applications (Pelletier et al., 2009).
Serotonin 5-HT1A Receptor Biased Agonists
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors. These compounds showed potential as antidepressant drug candidates, indicating their role in mental health research (Sniecikowska et al., 2019).
Synthesis of Halogenated Diphenylpiperidines
A study on the synthesis of 4'-substituted phenyl-4-piperidinylmethanol and benzoyl-4-piperidine derivatives as potential serotonin 5-HT2A receptor ligands for brain imaging highlights the potential of these compounds in neuroimaging and neurological research (Fu et al., 2002).
Future Directions
The future directions for research on “(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine” and related compounds could involve further exploration of their synthesis, biological activities, and potential applications. Piperidones, for instance, have shown promise in a variety of areas, including antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, and anti-HIV activities .
properties
IUPAC Name |
(4-piperidin-1-ylsulfonylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDIURNDMMBMJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407038 | |
Record name | 1-[4-(piperidin-1-ylsulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine | |
CAS RN |
205259-71-8 | |
Record name | 1-[4-(piperidin-1-ylsulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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